molecular formula C13H20BNO5 B13465788 (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid

(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid

Cat. No.: B13465788
M. Wt: 281.11 g/mol
InChI Key: IDVNQBCKTLXLSH-UHFFFAOYSA-N
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Description

(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxy group and a tert-butoxycarbonyl-protected amino group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Ethoxy Linker: The protected amino group is then linked to the phenyl ring via an ethoxy group.

    Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

Scientific Research Applications

(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected amino group and ethoxy linker provide stability and specificity to the compound, allowing it to participate in selective reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid is unique due to the presence of both the ethoxy linker and the Boc-protected amino group. These features provide enhanced stability and specificity, making it a valuable reagent in complex organic synthesis and various scientific applications .

Properties

Molecular Formula

C13H20BNO5

Molecular Weight

281.11 g/mol

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]boronic acid

InChI

InChI=1S/C13H20BNO5/c1-13(2,3)20-12(16)15-8-9-19-11-6-4-10(5-7-11)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16)

InChI Key

IDVNQBCKTLXLSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCCNC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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